1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Overview
Description
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a useful research compound. Its molecular formula is C12H12F3N5O and its molecular weight is 299.25 g/mol. The purity is usually 95%.
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Biological Activity
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound characterized by its unique molecular structure and potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and efficacy in various biological assays.
- Molecular Formula : C12H12F3N5O
- Molar Mass : 299.25 g/mol
- CAS Number : 1374510-76-5
- Density : 1.40±0.1 g/cm³ (predicted)
- pKa : 5.78±0.70 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that integrate triazole and pyrimidine moieties. The use of dimethylamino and trifluoromethyl groups is crucial for enhancing biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antiviral and anticancer properties.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, in a screening of compounds against the influenza virus, derivatives similar to this compound showed promising results with effective concentrations (EC50) indicating significant antiviral activity .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- Bel-7402 (Liver Cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity .
The mechanism through which this compound exerts its effects is primarily linked to its interaction with viral RNA polymerase and cellular pathways involved in cancer cell survival. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in these processes, potentially inhibiting their function and leading to cell death .
Case Studies
Several case studies have documented the efficacy of this compound:
- Influenza Virus Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited viral replication significantly at concentrations as low as 22.94 µM .
- Cytotoxicity Assays : Studies on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis .
Data Summary
Properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O/c1-7(21)8-6-16-11-17-10(12(13,14)15)18-20(11)9(8)4-5-19(2)3/h4-6H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAWMUDHSYHOEO-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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